molecular formula C16H20N4O4S B2490202 1-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-pyrazole-4-sulfonamide CAS No. 1448036-78-9

1-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2490202
CAS No.: 1448036-78-9
M. Wt: 364.42
InChI Key: JYFQWOIVARETMP-UHFFFAOYSA-N
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Description

1-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H20N4O4S and its molecular weight is 364.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimalarial and Antimicrobial Activity

1-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-pyrazole-4-sulfonamide derivatives have shown promise in antimalarial and antimicrobial activities. A study reported the synthesis of pyrazole-based cinnoline derivatives, which exhibited in vitro antimalarial activity against Plasmodium falciparum, along with good anti-bacterial activity against various pathogenic microbes (Unnissa, Nisha, & Reddy, 2015).

Antiproliferative Activities

Another significant application of this compound is in antiproliferative activities. Pyrazole-sulfonamide derivatives were synthesized and tested for their antiproliferative activities against HeLa and C6 cell lines. The compounds showed selective effects against rat brain tumor cells (C6), with some showing broad spectrum antitumor activity (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Inhibition of Carbonic Anhydrase Isoenzymes

Research has also highlighted the role of pyrazole-based sulfonamide derivatives in inhibiting human carbonic anhydrase (CA) isoenzymes I and II. These compounds demonstrated effective inhibitory activity, potentially useful in treating conditions related to these enzymes (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).

Inhibition of Acetylcholinesterase

Additionally, certain pyrazoline benzensulfonamides, which include the pyrazole and sulfonamide pharmacophores, were synthesized and found to inhibit acetylcholinesterase (AChE) enzyme. These compounds also demonstrated low cytotoxicity, making them potential candidates for developing new inhibitors for CAs or AChE (Ozmen Ozgun et al., 2019).

Synthesis of Novel Heterocycles

The compound has been used in synthesizing novel heterocycles with potential antimicrobial activity. These include the treatment of pyrazole derivatives with various reagents, leading to the formation of a range of products with antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).

Copper-Mediated Reactions

It has also been used as a directing group for copper-mediated reactions, specifically in C-H amidation and sulfonamidation. This application is significant in the synthesis of complex organic molecules (Lee, Shen, Gutierrez, & Li, 2016).

Properties

IUPAC Name

1-methyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-19-12-15(11-17-19)25(22,23)18-14-4-2-13(3-5-14)10-16(21)20-6-8-24-9-7-20/h2-5,11-12,18H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFQWOIVARETMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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